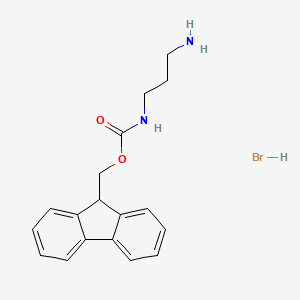

N-Fmoc-1,3-propanediamine hydrobromide

Description

The exact mass of the compound N-Fmoc-1,3-propanediamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Fmoc-1,3-propanediamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-1,3-propanediamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAKRMILENXFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583809 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-59-8 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Mono-Protected Diamines

An In-Depth Technical Guide to the Synthesis of N-Fmoc-1,3-propanediamine hydrobromide

In the landscape of drug development and peptide synthesis, bifunctional linkers are indispensable tools. N-Fmoc-1,3-propanediamine hydrobromide stands out as a critical building block, offering a primary amine for conjugation and a stable, base-labile Fmoc-protected amine for orthogonal solid-phase or solution-phase synthesis strategies.[1] Its defined three-carbon spacer provides conformational flexibility, making it a valuable component in constructing complex molecular architectures, from peptide nucleic acids (PNAs) to targeted drug conjugates.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis of N-Fmoc-1,3-propanediamine hydrobromide. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and equip researchers with the knowledge to troubleshoot and adapt the protocol.

Retrosynthetic Analysis and Core Synthetic Strategy

The direct mono-Fmoc protection of a symmetric diamine like 1,3-diaminopropane is fraught with challenges. The high reactivity of the Fmoc-Cl or Fmoc-OSu reagents, coupled with the similar nucleophilicity of the two primary amines, inevitably leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material. Separating the desired mono-Fmoc product from the di-Fmoc byproduct is particularly challenging due to their similar physical properties.

Therefore, a more robust and controllable strategy is employed: a two-stage, protecting-group-swap approach . This method prioritizes selectivity and yields a cleaner product, simplifying purification.

The core strategy is as follows:

-

Selective Mono-Boc Protection: First, we selectively protect one of the amino groups of 1,3-diaminopropane with the acid-labile tert-butoxycarbonyl (Boc) group. The use of a stoichiometric deficiency of the Boc-anhydride reagent is key to maximizing the yield of the mono-protected species.[3]

-

Protecting Group Swap: The Boc group is then selectively cleaved under acidic conditions, which leave the desired final Fmoc group intact. The resulting free amine is then acylated with an Fmoc-reagent to yield the N-Boc, N'-Fmoc intermediate. However, a more direct and efficient route involves the complete deprotection of the Boc group followed by immediate Fmoc protection of the resulting amine salt.[2]

-

Salt Formation: Finally, the purified N-Fmoc-1,3-propanediamine is converted to its hydrobromide salt to improve its stability, crystallinity, and handling characteristics for long-term storage and subsequent use.[4]

Part I: Synthesis of N-Boc-1,3-propanediamine (Intermediate)

This initial step is critical for the success of the entire synthesis. The goal is to maximize the formation of the mono-Boc adduct while minimizing the di-Boc byproduct.

Causality Behind Experimental Choices

-

Reagent Stoichiometry: We use a significant excess of 1,3-diaminopropane relative to the di-tert-butyl dicarbonate (Boc₂O). This statistical control ensures that a Boc₂O molecule is far more likely to encounter an unprotected diamine than a mono-protected one, thus favoring the desired product.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, dissolves the reactants well, and is unreactive under the reaction conditions.[3]

-

Temperature: The reaction is initiated at 0°C by the slow, dropwise addition of Boc₂O. This helps to control the exothermicity of the reaction and further enhance selectivity. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[3]

Detailed Experimental Protocol: Mono-Boc Protection

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3-diaminopropane (20.0 g, 269.8 mmol) and 250 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0°C with vigorous stirring.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (5.9 g, 26.98 mmol, 0.1 equivalents) in 120 mL of DCM. Add this solution to the dropping funnel and add it dropwise to the stirred diamine solution over a period of 90-120 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess 1,3-diaminopropane.

-

Dissolve the resulting oily residue in 200 mL of ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash removes any unreacted starting material as its carbonate salt.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-1,3-propanediamine as a colorless oil or low-melting solid.[3]

-

Data Presentation: Intermediate Synthesis

| Parameter | Value | Notes |

| Starting Material | 1,3-Diaminopropane | Molar Mass: 74.13 g/mol [5] |

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Molar Mass: 218.25 g/mol |

| Equivalents of Boc₂O | 0.1 | Relative to 1,3-diaminopropane |

| Solvent | Dichloromethane (DCM) | Anhydrous grade recommended |

| Reaction Time | 18-24 hours | Monitored by TLC |

| Typical Yield | 80-90% (based on Boc₂O) | [3] |

| Appearance | Colorless oil or white solid | [6] |

| TLC (Rf) | ~0.3 (DCM:MeOH:NH₄OH 90:9:1) | Visualization with ninhydrin stain |

| ¹H-NMR (400 MHz, CDCl₃) | δ 4.88 (br s, 1H), 3.20 (q, 2H), 2.77 (t, 2H), 1.62 (quint, 2H), 1.44 (s, 9H), 1.32 (br s, 2H) | [3] |

Part II: Synthesis of N-Fmoc-1,3-propanediamine hydrobromide

This stage involves two key transformations: the deprotection of the Boc group and the introduction of the Fmoc group, followed by conversion to the hydrobromide salt.

Causality Behind Experimental Choices

-

Boc Deprotection: Trifluoroacetic acid (TFA) is the standard reagent for Boc group removal. It is highly effective and the resulting trifluoroacetate salt of the amine and excess TFA can be easily removed by azeotropic distillation with a non-polar solvent like toluene.[2]

-

Fmoc Protection: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is a stable, crystalline solid that is an excellent Fmoc-donating reagent.[2] The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the liberated trifluoroacetic acid and the N-hydroxysuccinimide byproduct, driving the reaction to completion.[2]

-

Salt Formation: Introducing hydrogen bromide (HBr), typically as a solution in acetic acid or as gaseous HBr, protonates the free primary amine. This forms the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify by recrystallization than the free base.

Detailed Experimental Protocol: Protecting Group Swap and Salt Formation

-

Boc Deprotection:

-

Dissolve the N-Boc-1,3-propanediamine (4.7 g, 26.98 mmol) in 50 mL of DCM in a 250 mL round-bottom flask and cool to 0°C.

-

Slowly add 50 mL of trifluoroacetic acid (TFA).

-

Remove the ice bath and stir the solution at room temperature for 1 hour.

-

Concentrate the solution under reduced pressure. Add 100 mL of toluene and concentrate again to azeotropically remove residual TFA. Repeat this step twice to obtain the amine trifluoroacetate salt as an oil.

-

-

Fmoc Protection:

-

Dissolve the crude amine trifluoroacetate salt in 150 mL of DCM and cool to 0°C under a nitrogen atmosphere.

-

Add Fmoc-OSu (9.1 g, 26.98 mmol, 1.0 equivalent) to the solution.

-

Add triethylamine (TEA) (11.3 mL, 80.94 mmol, 3.0 equivalents) dropwise over 10 minutes. The base neutralizes the TFA salt and the NHS byproduct.[2]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with 1 M HCl (2 x 100 mL), followed by saturated aqueous NaHCO₃ (2 x 100 mL), and finally brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to an oil.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution from 2% to 10% methanol in DCM) to isolate the pure N-Fmoc-1,3-propanediamine free base.

-

-

Hydrobromide Salt Formation:

-

Dissolve the purified free base in a minimal amount of ethyl acetate.

-

Cool the solution to 0°C and add a 33% solution of HBr in acetic acid dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Stir the resulting slurry at 0°C for 1 hour.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Fmoc-1,3-propanediamine hydrobromide as a white crystalline powder.[1]

-

Data Presentation: Final Product Synthesis

| Parameter | Value | Notes |

| Starting Material | N-Boc-1,3-propanediamine | Molar Mass: 174.24 g/mol [7] |

| Fmoc Reagent | Fmoc-OSu | Molar Mass: 337.32 g/mol |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Corrosive, handle with care |

| Base | Triethylamine (TEA) | 3.0 equivalents |

| Salt Formation Reagent | HBr in Acetic Acid (33 wt. %) | Corrosive, handle with care |

| Typical Overall Yield | 65-75% (from N-Boc intermediate) | |

| Appearance | White crystalline powder | [1] |

| Melting Point | >100 °C (decomposes) | [1] |

| Molecular Formula | C₁₈H₂₁BrN₂O₂ | [8] |

| Molecular Weight | 377.28 g/mol | [4] |

| Purity (HPLC) | ≥95% | [4] |

Overall Synthesis Workflow Diagram

References

-

Stadler, M., & Kappe, C. O. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic Letters, 17(3), 422–425. [Link][9][10][11]

-

Hartman, M. C., & Peterson, B. R. (2006). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Helvetica Chimica Acta, 89(9), 1845-1850. [Link][2]

-

Polshettiwar, V., & Varma, R. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3243-3246. [Link][12]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link][5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 4. aldlab-chemicals_N-Fmoc-1,3-propanediamine hydrobromide [aldlab.com]

- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. N-BOC-1,3-diaminopropane, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. medkoo.com [medkoo.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Storage of N-Fmoc-1,3-propanediamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for N-Fmoc-1,3-propanediamine hydrobromide, a key bifunctional linker used in peptide synthesis and the development of complex drug conjugates. Understanding the chemical vulnerabilities of this reagent is paramount to ensuring its integrity, which directly impacts the success of multi-step synthetic campaigns and the purity of the final product.

The Chemical Identity and Significance of N-Fmoc-1,3-propanediamine hydrobromide

N-Fmoc-1,3-propanediamine hydrobromide is a diamine derivative where one of the amine groups is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The presence of a free primary amine at the other end of the propane chain allows for its conjugation to various molecules, while the Fmoc group provides a temporary shield that can be removed under specific, mild basic conditions.[1] This orthogonal nature is the cornerstone of its utility in solid-phase peptide synthesis (SPPS) and other sophisticated organic syntheses.[2] The hydrobromide salt form enhances the compound's crystallinity and handling characteristics as a solid.

Below is a diagram illustrating the chemical structure of N-Fmoc-1,3-propanediamine hydrobromide.

Caption: Base-induced degradation pathway of the Fmoc group.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of N-Fmoc-1,3-propanediamine hydrobromide, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. [3][4]For long-term storage, -20°C is preferable. [5] | Lower temperatures slow down potential degradation reactions. Avoid repeated freeze-thaw cycles if the material is used frequently. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). [6] | Prevents exposure to atmospheric moisture and reactive gases. |

| Moisture | Store in a desiccator. [5][7] | Minimizes water absorption, which can lead to hydrolysis and other degradation pathways. |

| Light | Store in an opaque or amber vial to protect from light. [7] | Prevents potential photodegradation. |

Handling Workflow

The following workflow should be adopted when handling N-Fmoc-1,3-propanediamine hydrobromide to minimize degradation:

Caption: Recommended handling workflow for N-Fmoc-1,3-propanediamine hydrobromide.

Experimental Protocol: Assessing the Purity and Stability of N-Fmoc-1,3-propanediamine hydrobromide

A self-validating system for ensuring the quality of your reagent is crucial. A simple HPLC method can be used to assess the purity of the material upon receipt and over time.

Objective: To determine the purity of N-Fmoc-1,3-propanediamine hydrobromide and identify the presence of the primary degradation product (1,3-propanediamine).

Materials:

-

N-Fmoc-1,3-propanediamine hydrobromide

-

1,3-Propanediamine (as a reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of N-Fmoc-1,3-propanediamine hydrobromide in 50:50 acetonitrile/water at a concentration of 1 mg/mL.

-

Prepare a stock solution of 1,3-propanediamine in water at 1 mg/mL.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10-90% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the N-Fmoc-1,3-propanediamine hydrobromide standard to determine its retention time and purity.

-

Inject the 1,3-propanediamine standard. Due to its lack of a chromophore, it may not be visible under these UV conditions. This highlights the importance of using methods like mass spectrometry or derivatization for detecting the primary amine degradant if precise quantification is needed.

-

To simulate degradation, a small aliquot of the N-Fmoc-1,3-propanediamine hydrobromide solution can be treated with a weak base (e.g., a small amount of dilute ammonium hydroxide), and then neutralized and injected to observe the appearance of degradation products.

-

Interpretation of Results:

-

A pure sample will show a single major peak corresponding to the N-Fmoc-1,3-propanediamine hydrobromide.

-

The presence of additional peaks may indicate impurities or degradation. The peak corresponding to the free Fmoc-adduct may also be observed in degraded samples.

Concluding Remarks

The stability of N-Fmoc-1,3-propanediamine hydrobromide is critical for its successful application in research and development. By understanding its chemical vulnerabilities, particularly its sensitivity to bases and moisture, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Regular purity assessment via HPLC provides an essential quality control measure, safeguarding the reliability of synthetic outcomes.

References

- LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.

- AAPPTEC. Storage and Handling of Peptides.

- MilliporeSigma. Synthetic Peptide Handling & Storage Protocol.

- AAPPTEC. Handling and Storage of Peptides - FAQ.

- Benchchem. The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.

- GenScript. Peptide Storage and Handling Guidelines.

- Sigma-Aldrich. SAFETY DATA SHEET for N,N'-Dimethyl-1,3-propanediamine.

- Reddit. Why is Fmoc stable to some bases but not others.

- BOC Sciences.

- Sigma-Aldrich. SAFETY DATA SHEET for N-Fmoc-1,3-propanediamine hydrobromide.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Solenis. SAFETY DATA SHEET for Amercor™ CF6725 CORROSION INHIBITOR.

- Alfa Chemistry. CAS 352351-59-8 N-Fmoc-1,3-propanediamine hydrobromide.

- Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide.

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

- Combi-Blocks, Inc.

- Fisher Scientific.

- Spectrum Chemical.

- Fisher Scientific. SAFETY DATA SHEET for N,N,N`-Trimethyl-1,3-propanediamine.

- Anaspec. Safety Data Sheet (SDS) for Fmoc – Pro-OH; N - α - Fmoc - L - proline.

- Aldlab Chemicals. N-Fmoc-1,3-propanediamine hydrobromide.

- Sigma-Aldrich. N-Fmoc-1,3-propandiamin -hydrobromid.

- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- PMC.

- ResearchGate. (PDF) Methods for Removing the Fmoc Group.

- Merck Millipore. Novabiochem®.

- Georg Thieme Verlag KG. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.

- Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- Springer Nature Experiments. Methods for Removing the Fmoc Group.

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-芴甲氧羰基-1,3-二氨基丙烷 氢溴酸盐 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. genscript.com [genscript.com]

N-Fmoc-1,3-propanediamine hydrobromide mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and experimental application of N-Fmoc-1,3-propanediamine hydrobromide.

Synthetic Mechanism, Linker Dynamics, and Application in Drug Development[1]

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS 352351-59-8) is a critical heterobifunctional building block used in the synthesis of peptide therapeutics, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs).[1] Unlike active pharmaceutical ingredients (APIs) that bind to biological receptors, the "Mechanism of Action" (MoA) of this compound refers to its chemoselective reactivity and structural contribution to pharmacophores.

It functions as a mono-protected diamine spacer. Its primary utility lies in its ability to introduce a precise 3-carbon aliphatic chain (

Chemical Mechanism of Action

The utility of N-Fmoc-1,3-propanediamine hydrobromide is governed by three distinct mechanistic phases: Salt Neutralization (Activation) , Nucleophilic Acyl Substitution (Coupling) , and Base-Induced

Phase 1: In Situ Activation (Salt Neutralization)

The compound is supplied as a hydrobromide salt (

-

Mechanism : To participate in coupling, the salt must be neutralized by a tertiary base (e.g.,

-Diisopropylethylamine [DIPEA]). -

Reaction :

-

Causality : This step is thermodynamically driven by the acid-base equilibrium. Failure to add sufficient base (typically 2-3 equivalents) results in failed coupling due to the lack of a free lone pair on the nitrogen.

Phase 2: Coupling (Nucleophilic Acyl Substitution)

Once activated, the free amine acts as a nucleophile attacking an activated carboxylic acid (e.g., an amino acid or drug payload activated by HBTU/HOBt or HATU).

-

Mechanism : The amine lone pair attacks the carbonyl carbon of the activated ester (e.g., O-benzotriazole ester), forming a tetrahedral intermediate which collapses to expel the leaving group, forming a stable amide bond.

-

Selectivity : The Fmoc group on the distal nitrogen prevents it from reacting, ensuring linear, non-branched elongation.

Phase 3: Fmoc Deprotection (The E1cB Mechanism)

The defining feature of this reagent is the Fmoc (9-fluorenylmethoxycarbonyl) group, which is cleaved under mild basic conditions.

-

Mechanism : The deprotection follows an E1cB (Elimination Unimolecular conjugate Base) pathway.

-

Proton Abstraction : A secondary base (typically 20% piperidine in DMF) removes the acidic proton from the 9-position of the fluorene ring (

). -

Carbanion Formation : This generates a stabilized aromatic cyclopentadienide anion.

- -Elimination : The anion collapses to form a double bond, expelling the carbamate as carbon dioxide and the amine anion.

-

Scavenging : The reactive byproduct, dibenzofulvene (DBF), is scavenged by excess piperidine to form a DBF-piperidine adduct, preventing it from re-reacting with the liberated amine.

-

Visualization of Mechanisms[4]

Diagram 1: Fmoc Deprotection Pathway (E1cB)

The following diagram illustrates the molecular flow of the deprotection step, critical for understanding the reagent's orthogonality.

Caption: The E1cB elimination pathway of the Fmoc group, releasing the reactive amine for subsequent conjugation.

Diagram 2: Synthetic Workflow in Drug Design

This workflow demonstrates how the reagent acts as a linker in PROTAC synthesis.

Caption: Step-by-step integration of N-Fmoc-1,3-propanediamine into a bifunctional drug molecule.

Structural Impact in Drug Design

The "Mechanism of Action" extends to the structural properties the propyl linker imparts to the final drug molecule.

| Feature | Mechanism of Impact | Relevance in Drug Design |

| Provides a distance of approx. 4-5 Å between motifs. | Optimal for PROTACs where E3 ligase and POI (Protein of Interest) must be brought into proximity without steric clash. | |

| Flexibility | The saturated alkyl chain allows free rotation around C-C bonds. | Allows the drug to adopt multiple conformations to fit into deep binding pockets. |

| Hydrophobicity | The propyl group is lipophilic. | Modulates the LogP (partition coefficient) of the drug, potentially improving membrane permeability compared to PEG linkers. |

Experimental Protocols

The following protocols are designed for high-fidelity synthesis, minimizing side reactions like racemization or incomplete coupling.

Protocol A: Coupling of N-Fmoc-1,3-propanediamine HBr to a Carboxylic Acid

Objective: Attach the linker to a drug intermediate (R-COOH).

-

Preparation : Dissolve 1.0 equivalent of R-COOH in anhydrous DMF (Dimethylformamide).

-

Activation : Add 1.0 eq of HATU (or HBTU) and 2.0 eq of DIPEA. Stir for 5 minutes to form the active ester.

-

Note: Pre-activation prevents the amine from reacting with the coupling reagent directly.

-

-

Linker Addition : Add 1.1 eq of N-Fmoc-1,3-propanediamine hydrobromide and an additional 1.5 eq of DIPEA.

-

Critical Step: The extra DIPEA is required to neutralize the HBr salt. Total DIPEA should be ~3.5 eq.

-

-

Reaction : Stir at room temperature under nitrogen for 2–4 hours.

-

Monitoring : Check reaction progress via LC-MS (Target mass = Mass of R + 377.28 - HBr - H2O).

-

Workup : Dilute with ethyl acetate, wash with 5% citric acid (to remove excess base/amine), saturated

, and brine. Dry over

Protocol B: Fmoc Deprotection

Objective: Expose the distal amine for the next synthetic step.

-

Solution Prep : Prepare a solution of 20% (v/v) piperidine in DMF.

-

Reaction : Dissolve the Fmoc-protected intermediate in the piperidine solution (approx. 10 mL per gram of compound).

-

Duration : Stir for 30 minutes at room temperature.

-

Validation: Monitor by TLC or HPLC. The disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct (UV active) confirms cleavage.

-

-

Purification : Concentrate under reduced pressure. The residue often contains the DBF-adduct. Trituration with cold diethyl ether is recommended to precipitate the amine product while washing away the lipophilic byproducts.

References

-

Sigma-Aldrich. (2024). N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Fmoc cleavage mechanisms).

-

Chem-Impex International. (2024). Fmoc-1,3-diaminopropane hydrochloride Applications. Retrieved from

-

National Institutes of Health (NIH). (2012). Synthesis of N-Fmoc-α-amino diazoketones. PubMed Central. Retrieved from

-

Merck Millipore. (2024). Fmoc Solid Phase Peptide Synthesis - Strategies and Mechanisms. Retrieved from

Sources

Technical Guide: N-Fmoc-1,3-propanediamine hydrobromide in PROTAC Linkerology

CAS Number: 352351-59-8 Formula: C₁₈H₂₁BrN₂O₂ Molecular Weight: 377.28 g/mol

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide is a specialized bifunctional linker precursor used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It serves as a critical "spacer" module, providing a defined three-carbon (C3) alkyl chain between an E3 ubiquitin ligase ligand (e.g., Thalidomide, Pomalidomide, or VHL ligands) and a Target Protein (POI) ligand.

Its value lies in its orthogonal protection strategy : the Fmoc group protects one amine while the other exists as a hydrobromide salt, allowing for precise, sequential coupling of two different ligands without polymerization or self-termination.

Physicochemical Profile & Stability

The hydrobromide salt form is engineered for benchtop stability. Unlike the free diamine, which is a liquid prone to absorbing atmospheric CO₂ (forming carbamates) and oxidation, the HBr salt is a crystalline solid.

| Property | Specification | Technical Note |

| Appearance | White to off-white solid | High crystallinity ensures accurate weighing for stoichiometry. |

| Melting Point | ~121°C (dec.) | Decomposes upon melting; avoid high-temperature storage. |

| Solubility | DMF, DMSO, MeOH | Soluble in polar aprotic solvents; requires base (DIPEA) to release free amine. |

| Hygroscopicity | Moderate | Store under inert gas (Argon/Nitrogen) at 2–8°C. |

| Purity Marker | ≥95.0% (HPLC) | Impurities often include free 1,3-diaminopropane (check via TLC/NMR). |

Chemical Structure Analysis

The molecule consists of three functional zones:

-

Fmoc Group: Base-labile protecting group (removable with piperidine).

-

Propyl Chain (C3): The hydrophobic spacer determining the spatial arrangement of the ternary complex.

-

Amine Hydrobromide: The reactive "anchor" point, ready for immediate coupling upon neutralization.

Mechanistic Role in Linkerology

In PROTAC design, linker length is a determinant of degradation efficiency. The C3 propyl linker provided by this molecule occupies a specific "Goldilocks" zone:

-

Permeability: Shorter alkyl chains (C2-C4) generally exhibit better cell permeability than longer PEG chains.

-

Ternary Complex Stability: The C3 length is often sufficient to prevent steric clashes between the E3 ligase and the POI, but short enough to induce the necessary protein-protein interactions (PPI) required for ubiquitination.

Why Fmoc? The Fmoc group allows this linker to be used in Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis orthogonal to Boc-protected ligands.

-

Scenario: If your E3 ligand has a Boc-protected amine, you can couple this linker, remove the Fmoc with base, and attach the POI ligand without disturbing the Boc group.

Experimental Protocol: PROTAC Synthesis

This protocol describes the sequential coupling of N-Fmoc-1,3-propanediamine HBr to a Carboxylic Acid Ligand (Ligand-COOH).

Phase A: Neutralization & First Coupling

Objective: Couple the free amine of the linker to Ligand-COOH.

-

Preparation: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Linker Addition: Add N-Fmoc-1,3-propanediamine HBr (1.1 eq) directly to the reaction mixture.

-

Critical Step: Add an additional 1.0 eq of DIPEA immediately to neutralize the HBr salt and liberate the nucleophilic amine.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Ligand + Linker - H₂O).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Phase B: Fmoc Deprotection

Objective: Expose the second amine for the final coupling.

-

Dissolution: Dissolve the intermediate from Phase A in 20% Piperidine in DMF (v/v).

-

Reaction: Stir at RT for 30 minutes.

-

Monitoring: TLC should show the disappearance of the starting material and the appearance of the free amine (often more polar/lower Rf).

-

Purification: Precipitate with cold diethyl ether (if solid) or perform a rapid silica plug filtration to remove the dibenzofulvene-piperidine adduct.

Phase C: Final Coupling

Objective: Attach the second Ligand (E3 or POI) to complete the PROTAC.

-

Repeat the activation conditions from Phase A using the second Ligand-COOH.

-

Add the deprotected amine intermediate.

-

Purify the final PROTAC via Preparative HPLC.

Quality Control & Troubleshooting

Analytical Checkpoints

-

¹H NMR (DMSO-d₆):

-

Look for Fmoc protons: Doublets at ~7.9 and ~7.7 ppm, multiplets at ~7.4 and ~7.3 ppm.

-

Look for Propyl chain: Multiplet at ~1.6–1.8 ppm (central CH₂), and triplets/multiplets at ~3.0–3.2 ppm (N-CH₂).

-

-

Kaiser Test:

-

Linker (HBr salt): Positive (Blue) – The salt may give a false negative if not neutralized; add a drop of DIPEA to the test.

-

Intermediate 1 (Fmoc-protected): Negative (Yellow).

-

Intermediate 2 (Deprotected): Positive (Blue).

-

Common Issues

-

Incomplete Coupling: Often due to failure to neutralize the HBr salt. Ensure at least 2.0–3.0 equivalents of DIPEA are present during the first coupling.

-

Poor Solubility: If the HBr salt does not dissolve in DMF, sonicate for 5 minutes. It usually dissolves once DIPEA is added.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Available at:

-

Bézière, N. et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at:

-

Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at:

-

BenchChem. Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. (General reference for C3 linker chemistry). Available at:

-

Alfa Chemistry. N-Fmoc-1,3-propanediamine hydrobromide Properties and Safety. Available at:

introductory guide to using N-Fmoc-1,3-propanediamine hydrobromide

Operational Framework for Solid-Phase Synthesis and Linker Chemistry

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) is a specialized mono-protected diamine linker essential for introducing short, aliphatic C3 spacers in chemical biology.[1] Unlike symmetrical diamines, this reagent provides inherent orthogonality : one amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the other exists as a hydrobromide salt, ready for immediate activation upon neutralization.

This guide addresses the specific technical nuances of using this salt form in Solid-Phase Peptide Synthesis (SPPS), PROTAC linker design, and Peptide Nucleic Acid (PNA) backbone construction. It prioritizes the "neutralization-activation" workflow critical for successful coupling.

Chemical Profile & Specifications

| Feature | Specification |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate hydrobromide |

| CAS Number | 352351-59-8 |

| Molecular Formula | C₁₈H₂₀N₂O₂[1][2][3][4][5] · HBr |

| Molecular Weight | 377.28 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water |

| Storage | 2–8°C, desiccated (Hygroscopic) |

| pKa (approx) | ~10.5 (primary amine), Fmoc stable < pH 9 |

Strategic Utility: The "Salt-Switch" Mechanism

The hydrobromide salt form is not merely for stability; it acts as a latent nucleophile . In its stored state (HBr salt), the free amine is protonated (

The Self-Validating Protocol: For the amine to react, it must be deprotonated in situ. Failure to include a tertiary base (e.g., DIEA) during the coupling step is the most common cause of experimental failure.

Visualization: Activation & Coupling Pathway

The following diagram illustrates the transition from the stable salt form to the active linker during solid-phase synthesis.

Figure 1: The activation workflow converting the dormant hydrobromide salt into a reactive spacer for solid-phase integration.

Experimental Protocols

Protocol A: Solid-Phase Coupling (Linker Installation)

Objective: Attach N-Fmoc-1,3-propanediamine to a carboxyl-functionalized resin or peptide.

Reagents:

-

N-Fmoc-1,3-propanediamine HBr (3–5 equivalents relative to resin loading)

-

Coupling Reagent: HATU or HBTU (0.95 eq relative to amine)

-

Base: N,N-Diisopropylethylamine (DIEA) (Critical : 2.0 eq for neutralization + 2.0 eq for activation = 4.0 eq total)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Resin Preparation: Swell the carboxyl-resin (e.g., Wang or Trityl pre-loaded with AA) in DMF for 30 minutes. Drain.

-

Pre-Activation (The "Salt-Switch"):

-

In a separate vial, dissolve N-Fmoc-1,3-propanediamine HBr in DMF.

-

Add HATU.[6]

-

Add DIEA. Note: The solution may warm slightly as HBr is neutralized.

-

Wait 1-2 minutes for activation.

-

-

Coupling: Add the activated solution to the resin.[7] Shake/agitate at Room Temperature (RT) for 1–2 hours.

-

Validation (Kaiser Test): Wash resin 3x with DMF. Perform a Kaiser test.

-

Result: The resin beads should be negative (colorless) if coupling to a primary amine was successful (no free amines left on resin).

-

Note: If installing onto a resin linker (like 2-CTC), this test verifies the previous step's completion.

-

-

Capping (Optional): If Kaiser test shows slight color, cap unreacted sites with acetic anhydride/pyridine.

Protocol B: Fmoc Deprotection

Objective: Expose the distal amine for further elongation.

-

Wash: Wash resin 3x with DMF.[6]

-

Deprotection: Add 20% Piperidine in DMF (v/v). Agitate for 5 minutes. Drain.

-

Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes. Drain.

-

Wash: Wash 5x with DMF, 3x with DCM.

-

Validation (Chloranil or Kaiser Test):

-

Result: Beads should be positive (blue/purple), confirming the Fmoc group is removed and the propyl-amine is free.

-

Applications in Drug Discovery

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length determines the degradation efficiency.[8] N-Fmoc-1,3-propanediamine provides a rigid, short (3-carbon) aliphatic spacer, often used when PEG linkers are too flexible.

-

Workflow: The free amine couples to the E3 ligase ligand (e.g., Thalidomide analog), and after Fmoc deprotection, the warhead is attached.

PNA (Peptide Nucleic Acid) Backbone

This reagent is a precursor in synthesizing PNA monomers.[9] It replaces the ethylenediamine component to create "propyl-PNA" variants, altering the binding affinity and solubility profiles of the resulting oligomer.

Troubleshooting & Quality Control

Common Failure Mode: Solubility & "Salting Out" The HBr salt is highly polar. When added to DCM (Dichloromethane), it may precipitate or form a gummy residue.

-

Solution: Always dissolve the salt in a minimum volume of DMF or NMP first. Only dilute with DCM after neutralization with DIEA, if DCM is required for the specific resin.

Analytical Verification (HPLC/MS) When analyzing cleavage products:

-

Mass Shift: The Fmoc group adds +222.2 Da.

-

HBr Effect: If analyzing the raw material by LC-MS, ensure the mobile phase is basic enough to observe the free base [M+H]+ = 297.4 (approx), or you may see the salt adducts depending on ionization.

| Issue | Diagnostic | Corrective Action |

| Low Coupling Yield | Kaiser test remains positive (blue) after coupling. | Increase Base: Ensure 2 eq of DIEA were added to neutralize the HBr before the coupling base was calculated. |

| Precipitation | Cloudy reaction mixture. | Switch solvent to 100% NMP; avoid DCM. |

| Slow Deprotection | Fmoc removal incomplete. | Use DBU (1-2%) in Piperidine/DMF for difficult sequences (aggregation). |

References

-

Sigma-Aldrich. N-Fmoc-1,3-propanediamine hydrobromide Product Specification. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57651009, N-Fmoc-1,3-propanediamine hydrobromide. Retrieved from

-

Wurz, R. P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from

-

Albericio, F., & Tulla-Puche, J. (2008). The Power of the Spacer in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH.[10] (General reference for spacer utility in SPPS).

-

Beshnova, D. A., et al. (2020). De novo design of protein interactions with learned surface fingerprints. (Contextual usage of diamine linkers in protein interface design). Nature. Retrieved from

Sources

- 1. aldlab-chemicals_N-Fmoc-1,3-propanediamine hydrobromide [aldlab.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-Fmoc-1,3-プロパンジアミン 臭化水素酸塩 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Comprehensive Protocol for N-Fmoc-1,3-propanediamine Hydrobromide Coupling Reactions

Introduction: The Strategic Importance of N-Fmoc-1,3-propanediamine in Modern Synthesis

In the landscape of contemporary drug discovery and peptide chemistry, the strategic incorporation of linker molecules is paramount for the development of sophisticated molecular architectures. N-(9-Fluorenylmethoxycarbonyl)-1,3-propanediamine serves as a critical bifunctional linker, enabling the conjugation of molecules and the synthesis of peptide mimetics, probes, and various therapeutic agents. Its hydrobromide salt form is a common and stable variant; however, the presence of the hydrobromide necessitates a carefully considered approach to its use in coupling reactions.

This application note provides a detailed, field-proven protocol for the efficient coupling of N-Fmoc-1,3-propanediamine hydrobromide with a carboxylic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers, scientists, and drug development professionals to ensure reproducible and high-yield outcomes.

Core Principles: Navigating the Coupling of an Amine Salt

The primary challenge in utilizing N-Fmoc-1,3-propanediamine hydrobromide lies in the protonated state of the primary amine. This ammonium salt is unreactive as a nucleophile. Therefore, the initial and most critical step in any coupling protocol is the in situ neutralization of the hydrobromide salt to liberate the free primary amine. This is typically achieved through the addition of a non-nucleophilic organic base.

Furthermore, the activation of the carboxylic acid partner is essential to facilitate the formation of a stable amide bond under mild conditions. Carbodiimide-based coupling reagents are widely employed for this purpose, often in conjunction with additives that enhance reaction rates and suppress side reactions.

Visualizing the Workflow: From Amine Salt to Amide Bond

Caption: General workflow for the coupling of N-Fmoc-1,3-propanediamine hydrobromide.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of N-Fmoc-1,3-propanediamine hydrobromide with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | CAS Number |

| N-Fmoc-1,3-propanediamine hydrobromide | 377.28 | 352351-59-8 |

| Carboxylic Acid (R-COOH) | Variable | Variable |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 (as HCl salt) | 25952-53-8 |

| 1-Hydroxybenzotriazole (HOBt) hydrate | 153.14 (hydrate) | 123333-53-9 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 |

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

-

Add HOBt hydrate (1.2 equivalents) to the solution and stir until it dissolves. The use of HOBt forms a more stable active ester intermediate, which can improve coupling efficiency and reduce racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.[1][2][3]

-

-

Activation of the Carboxylic Acid:

-

Cool the reaction mixture to 0 °C in an ice bath. This is recommended to minimize potential side reactions during the activation step.[4]

-

Add EDC·HCl (1.2 equivalents) to the stirred solution. The reaction mixture may become slightly cloudy as the carbodiimide activates the carboxylic acid. Allow the activation to proceed for 15-30 minutes at 0 °C.

-

-

Neutralization and Coupling:

-

In a separate vial, dissolve N-Fmoc-1,3-propanediamine hydrobromide (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

To this solution, add DIPEA (2.2 equivalents). It is crucial to add a sufficient amount of base to both neutralize the hydrobromide salt and scavenge the proton generated during the coupling reaction.[5] A slight excess of the amine component is often used to ensure complete consumption of the activated carboxylic acid.

-

Add the N-Fmoc-1,3-propanediamine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

-

Reaction Progression and Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid or 1 N HCl) to remove excess DIPEA and any remaining unreacted amine, followed by a mild basic solution (e.g., 5% sodium bicarbonate) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Mechanistic Insights: The Chemistry Behind the Protocol

The success of this protocol hinges on a well-understood sequence of chemical transformations.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the free amine. However, it can also rearrange to a stable N-acylurea, which is a common side product. The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an HOBt-active ester.[1][3] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.[2] The DIPEA acts as a non-nucleophilic base, ensuring the primary amine of the propanediamine is deprotonated and available for the nucleophilic attack that forms the final amide bond.[5]

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete neutralization of the amine hydrobromide. | Ensure at least 2 equivalents of DIPEA are used. Consider using a stronger non-nucleophilic base if necessary. |

| Inefficient activation of the carboxylic acid. | Use fresh EDC and HOBt. Ensure anhydrous conditions as moisture can hydrolyze the activated intermediates. | |

| Steric hindrance around the carboxylic acid or amine. | Increase reaction time and/or temperature. Consider using a more potent coupling reagent such as HATU or HBTU.[2] | |

| Formation of N-acylurea | The O-acylisourea intermediate is rearranging before reacting with the amine. | Ensure HOBt is added before or concurrently with EDC. Running the reaction at a lower temperature (0 °C) during the activation and initial coupling can also minimize this side reaction. |

| Difficulty in Purification | The urea byproduct from EDC is water-soluble. | The acidic and basic washes during the work-up should effectively remove the EDC-derived urea. If purification remains challenging, consider using DIC, where the resulting urea is less soluble and can sometimes be filtered off. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the coupling of N-Fmoc-1,3-propanediamine hydrobromide with carboxylic acids. By understanding the critical role of amine neutralization and the mechanism of carbodiimide-mediated activation, researchers can confidently employ this versatile linker in their synthetic endeavors. The provided guidelines on reaction setup, monitoring, and troubleshooting will aid in achieving high yields and purity, accelerating the development of novel peptides and complex molecular constructs.

References

-

Subash, B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Wintner, J. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? ResearchGate. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

Sources

Technical Guide: Utilization of N-Fmoc-1,3-propanediamine Hydrobromide in Oligonucleotide Synthesis

Introduction & Mechanistic Overview

N-Fmoc-1,3-propanediamine hydrobromide is a specialized bifunctional linker used primarily in the upstream manufacturing of modified solid supports for oligonucleotide synthesis. Unlike standard phosphoramidites that introduce modifications at the 5' end or internally, this reagent is critical for establishing 3'-amino modifications .

The Chemical Logic

The molecule possesses two distinct amine functionalities with orthogonal reactivity:

-

Primary Amine (as Hydrobromide salt): This reactive center is used to anchor the linker to a solid support (typically Succinyl-LCAA-CPG) via amide bond formation. The HBr salt form prevents oxidative degradation and atmospheric

absorption (carbamate formation) prior to use. -

Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the distal amine during the oligonucleotide synthesis cycle. Crucially, Fmoc is stable to the acidic conditions (TCA/DCA) used for DMT removal but is labile to specific bases, allowing for two distinct downstream workflows:

-

Standard Deprotection: Simultaneous removal of Fmoc and nucleobase protection during final cleavage.[1]

-

Orthogonal Derivatization: Selective removal of Fmoc while the oligo is still resin-bound, enabling on-column conjugation of sensitive ligands (e.g., NHS-ester dyes) that might not survive standard cleavage conditions.

-

Protocol A: Preparation of 3'-Amino-Modifier CPG

This protocol details the functionalization of Succinyl-LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass) to create a support capable of yielding 3'-propylamine oligonucleotides.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Succinyl-LCAA-CPG (pore size 500Å or 1000Å, loading ~100 µmol/g).

-

Reagent: N-Fmoc-1,3-propanediamine hydrobromide.[2]

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) OR HATU.

-

Solvents: Anhydrous DMF, Pyridine, Acetonitrile.

-

Capping Reagents: Acetic anhydride / N-Methylimidazole (Standard Cap A/B).

Step-by-Step Methodology

Step 1: Free-Basing and Activation

The HBr salt must be neutralized in situ to permit nucleophilic attack on the activated succinyl ester.

-

Calculate Stoichiometry: Use a 10-fold molar excess of N-Fmoc-1,3-propanediamine relative to the initial reactive succinyl loading of the CPG.

-

Dissolution: Dissolve the N-Fmoc-1,3-propanediamine hydrobromide in anhydrous DMF/Pyridine (9:1 v/v).

-

Neutralization: Add DIEA (2.0 equivalents relative to the diamine) to neutralize the HBr salt. Note: Ensure the solution remains clear; precipitation indicates incomplete solubility of the free base.

-

Activation: In a separate vessel, activate the Succinyl-CPG by suspending it in DMF containing EDC (10 eq) and HOBt (10 eq) for 15 minutes.

Step 2: Coupling Reaction[6]

-

Add the neutralized diamine solution to the activated CPG suspension.

-

Agitation: Shake (do not stir with a magnetic bar to avoid grinding the CPG beads) at room temperature for 12–18 hours.

-

Washing: Filter the CPG and wash extensively:

-

3 x DMF

-

3 x Methanol (to shrink beads and remove organics)

-

3 x Acetonitrile (to re-swell and prepare for drying)

-

Step 3: Capping of Unreacted Carboxylates

To prevent shortened failure sequences or non-specific adsorption during oligo synthesis, unreacted succinyl groups must be capped.

-

Treat the CPG with standard Cap A/Cap B solution (Acetic Anhydride/N-Methylimidazole) for 15 minutes.

-

Wash with Acetonitrile and dry under high vacuum.

Protocol B: Quantitative Loading Determination (Fmoc Assay)

Trustworthiness in synthesis relies on verifying the "Fmoc Number." This validates the coupling efficiency of Protocol A.

-

Weighing: Accurately weigh 5–10 mg of the dried, functionalized CPG into a volumetric flask (e.g., 10 mL).

-

Cleavage: Add 20% Piperidine in DMF to the mark.

-

Reaction: Agitate for 20 minutes. The solution will turn slightly yellow due to the release of the dibenzofulvene-piperidine adduct.

-

Measurement: Measure UV Absorbance at 301 nm (extinction coefficient

) or 290 nm ( -

Calculation:

Protocol C: Oligonucleotide Synthesis & Downstream Processing

Workflow Visualization

The following diagram illustrates the decision matrix for researchers using this modifier.

Critical Operational Parameters

| Parameter | Specification | Causality / Rationale |

| Oxidation Choice | Iodine/Water/Pyridine | Standard oxidation is compatible. Fmoc is stable to oxidative conditions used in the P(III) to P(V) conversion. |

| Capping Reagent | Acetic Anhydride | Warning: Extended exposure to capping reagents (which contain N-Methylimidazole) can cause premature Fmoc loss. Keep capping steps standard (<30s). |

| DMT Removal | TCA or DCA in Toluene | Fmoc is completely stable to acid deblocking. |

| Final Cleavage | Ammonia removes the Fmoc group via |

Troubleshooting: On-Column Labeling (Path B)

If performing on-column labeling (e.g., attaching a Cholesterol-NHS or Cy5-NHS to the 3' end):

-

Solvent Compatibility: Ensure the CPG is washed with Dichloromethane (DCM) after Piperidine treatment to remove all traces of amine scavengers.

-

Anhydrous Conditions: NHS-esters hydrolyze rapidly in water. Perform the conjugation in anhydrous Acetonitrile or DMF with mild base (DIEA).

-

Capping (Again): After conjugation, perform a capping step to acetylate any amines that failed to react with the label, ensuring easy purification of the labeled product later.

References

-

Gait, M.J. (Ed.). (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.

-

Glen Research. (2011). User Guide to Amino-Modifiers. Glen Report 26.26.

-

Nelson, P. S., et al. (1992).[1] "Oligonucleotide labeling methods 3. Direct labeling of oligonucleotides employing a novel, non-nucleosidic, 2-aminobutyl-1,3-propanediol backbone." Nucleic Acids Research, 20(23), 6253–6259.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214. (Reference for Fmoc quantification).

Sources

Strategic Utilization of N-Fmoc-1,3-propanediamine hydrobromide in Modular Synthesis

Application Note & Protocol Guide | Doc ID: AN-FMOC-C3-001

Executive Summary

N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8) is a high-value bifunctional linker used to introduce a precise 3-carbon spacer into bioactive molecules. Unlike simple alkyl chains, this reagent offers orthogonal protection : the Fmoc group protects one amine while the other exists as a hydrobromide (HBr) salt.

This guide addresses the specific challenges of incorporating this reagent into Proteolysis Targeting Chimeras (PROTACs) and Solid-Phase Peptide Synthesis (SPPS) . The critical technical hurdle—and the most common source of experimental failure—is the improper handling of the HBr salt moiety during coupling, which requires specific neutralization protocols to ensure nucleophilicity without compromising the Fmoc protecting group.

Strategic Rationale: Why This Linker?

The "Goldilocks" C3 Spacer

In PROTAC design, linker length determines the stability of the Ternary Complex (Target Protein-PROTAC-E3 Ligase).

-

Too Short ( Steric clash prevents complex formation.

-

Too Long (>C5): Excessive entropy reduces degradation efficiency (the "hook effect").

-

C3 (Propyl): Often optimal for rigidifying the complex, improving cell permeability compared to PEG chains, and maintaining a low molecular weight profile.

The HBr Salt Advantage

The hydrobromide salt form is chemically superior to the free amine for storage. Free aliphatic amines are prone to oxidation and carbamate formation (reacting with atmospheric CO₂). The HBr salt locks the amine in a protonated, shelf-stable state until the exact moment of reaction.

Critical Handling: The Neutralization Step

WARNING: Direct addition of N-Fmoc-1,3-propanediamine hydrobromide to a coupling reaction without base adjustment will result in 0% yield . The amine is protonated (

-

Requirement: You must use a tertiary non-nucleophilic base (DIEA or TEA).

-

Stoichiometry:

-

1.0 eq of base is consumed strictly to neutralize the HBr.

-

1.0–2.0 eq of additional base is required to drive the coupling reaction.

-

Total Base: Typically 2.5 – 3.0 equivalents relative to the amine.

-

Protocol A: Solution-Phase Coupling (PROTAC Synthesis)

Context: Attaching the linker to a Carboxylic Acid functionality (e.g., an E3 Ligase Ligand like Pomalidomide-acid).

Materials

-

Substrate: Carboxylic Acid (R-COOH).

-

Coupling Agent: HATU (Preferred for kinetics) or EDC/NHS.

-

Base: N,N-Diisopropylethylamine (DIEA).[4]

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure

-

Activation:

-

Dissolve R-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIEA (1.5 eq).

-

Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow (activated ester formation).

-

-

Linker Preparation (The "In-Situ" Neutralization):

-

In a separate vial, suspend N-Fmoc-1,3-propanediamine hydrobromide (1.2 eq) in DMF.

-

Add DIEA (1.5 eq).

-

Observation: The suspension should clear as the free amine is liberated and dissolves.

-

-

Coupling:

-

Workup:

-

Validation:

-

LC-MS: Look for Mass = [R-COOH mass] + 377.3 (Linker) - 18 (H₂O) - 80.9 (HBr). Essentially: M + 278.3 .

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Context: Extending a peptide chain with a propyl-diamine spacer.

Workflow Diagram

The following diagram illustrates the logic flow for integrating this linker into a resin-bound peptide.

Caption: SPPS integration workflow. Note the high base equivalent (6 eq) in the pre-activation step to account for the HBr salt.

Detailed SPPS Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 mins.

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

-

Coupling Cocktail Preparation (Critical):

-

Calculate 3.0 equivalents of N-Fmoc-1,3-propanediamine hydrobromide relative to resin loading.

-

Dissolve in minimum DMF.[7]

-

Add 2.9 equivalents of HATU.

-

Add 6.0 equivalents of DIEA. (3.0 eq to neutralize HBr + 3.0 eq for activation).

-

Allow to activate for 2 minutes before adding to resin.

-

-

Reaction: Shake resin with coupling cocktail for 45–60 minutes.

-

QC: Perform a Kaiser Test (Ninhydrin).

-

Note: The secondary Fmoc-amine on the linker does not react with Ninhydrin. You are testing for the disappearance of the primary amine on the resin.

-

Result: Beads should be colorless (complete coupling).

-

Troubleshooting & Analytical Data

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield (Solution Phase) | Insufficient Base | Ensure at least 2.5 eq of DIEA is used. The first eq is "sacrificial" for the HBr. |

| Precipitate in Coupling | HBr Salt Insolubility | Dissolve the Fmoc-diamine HBr in DMF and Base first, ensure it clears, then add coupling agent. |

| Fmoc Loss (Premature) | Base too strong/concentrated | Avoid using DBU or long exposure to high % DIEA without coupling agent present. |

| Double Addition (SPPS) | Uncapped amines | Perform an acetylation capping step (Ac₂O/Pyridine) after coupling the linker to prevent truncated sequences. |

Characterization Data (Reference)

-

Molecular Weight: 377.28 g/mol (Salt), 296.36 g/mol (Free Base).

-

¹H NMR (DMSO-d₆) Diagnostic Peaks:

-

δ 7.89, 7.68, 7.41, 7.32: Fmoc aromatic protons (8H).

-

δ 4.30: Fmoc

(doublet). -

δ 4.21: Fmoc CH (triplet).

-

δ 3.00 – 3.10: Propyl

adjacent to amines. -

δ 1.65: Internal propyl

(quintet).

-

PROTAC Logic Visualization

The following diagram demonstrates the modular construction of a PROTAC using this linker, highlighting the orthogonal deprotection strategy.

Caption: Modular PROTAC assembly. The Fmoc group allows the first coupling to proceed without polymerization, enabling the sequential addition of the second ligand.

References

-

National Institutes of Health (NIH). (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs. Retrieved from [Link]

-

PubChem. (2025).[8] 1,3-Propanediamine Compound Summary. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N-Fmoc-1,3-プロパンジアミン 臭化水素酸塩 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. aldlab-chemicals_N-Fmoc-1,3-propanediamine hydrobromide [aldlab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting poor coupling efficiency with N-Fmoc-1,3-propanediamine hydrobromide

Ticket ID: TS-FMOC-PDA-HBR-001 Topic: Optimization of Coupling Efficiency with N-Fmoc-1,3-propanediamine hydrobromide Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Salt Trap"

Welcome to the technical support center. If you are experiencing low yields (<20%) or incomplete coupling with N-Fmoc-1,3-propanediamine hydrobromide (Fmoc-PDA-HBr) , you are likely encountering a specific class of failure common to amine salt building blocks.

Unlike standard Fmoc-amino acids (which are carboxylic acids), this reagent is an amine nucleophile supplied as a hydrobromide salt .

The Core Problem: The amine group in this reagent is protonated (

Part 1: Diagnostic Modules (Root Cause Analysis)

Module A: The Stoichiometry & MW Mismatch

Symptom: The reaction proceeds but yields are consistently 20-30% lower than calculated. Diagnosis: You may be calculating equivalents based on the "Free Base" molecular weight, or failing to account for the base consumed by the HBr.

The hydrobromide salt adds significant mass. If you weigh the powder assuming it is the free amine, you are under-dosing the reagent by ~21%.

| Parameter | Free Base (Theoretical) | Hydrobromide Salt (Actual) | Impact of Error |

| Formula | |||

| Molecular Weight | ~296.36 g/mol | ~377.28 g/mol | 21.5% Mass Difference |

| Base Requirement | 0 eq for neutralization | 1.0 eq just to neutralize | System becomes acidic; coupling fails. |

Corrective Action:

-

Ensure your calculations use MW 377.28 .

-

You must add 1.0 equivalent of DIEA (Diisopropylethylamine) specifically to neutralize the HBr, in addition to any base required for your activation chemistry.

Module B: The Solubility Paradox

Symptom: The reaction mixture turns cloudy or a precipitate forms immediately upon addition to the resin/coupling vessel. Diagnosis: Hydrobromide salts are polar and ionic. They are often insoluble in Dichloromethane (DCM), which is a common coupling solvent.

-

DCM: Poor solubility for HBr salts.

-

DMF (N,N-Dimethylformamide): Good solubility.[1]

Corrective Action: Dissolve the Fmoc-PDA-HBr in DMF or NMP first. Do not use pure DCM. If you must use DCM for resin swelling, use a 50:50 DMF/DCM mixture for the actual coupling step.

Part 2: The Chemistry of Neutralization

To visualize why your standard protocol might fail, observe the protonation states below. The "Locked" state is how the reagent arrives in the bottle. The "Active" state is required for coupling.

Figure 1: The activation pathway.[3] Without the explicit addition of base to neutralize the HBr, the reagent remains in the "Locked" red state and cannot couple.

Part 3: Step-by-Step Optimized Protocol

Scenario: Coupling Fmoc-PDA-HBr to a carboxylic acid on a solid support (Resin). Reagents:

-

Resin-bound Acid (e.g., Rink Amide or Wang resin with peptide).

-

Activator: HATU or HBTU.

-

Base: DIEA (Diisopropylethylamine).[4]

-

Solvent: Anhydrous DMF.

Phase 1: Pre-Activation of the Resin-Bound Acid

Why? We want the resin's carboxylic acid to be converted to an active ester before the amine salt is introduced, or simultaneously in a controlled manner.

-

Swell Resin: Swell the resin in DMF for 20 minutes. Drain.

-

Activation Cocktail:

-

Since the Resin is the acid component here (assuming you are extending a peptide), you usually activate the incoming amino acid.

-

CRITICAL DISTINCTION: If you are attaching Fmoc-PDA-HBr to a resin-bound peptide, the Resin is the Acid and Fmoc-PDA-HBr is the Nucleophile .

-

Standard SPPS adds an acid to a resin-amine. Here, you are adding an amine to a resin-acid (or activated acid).

-

Correction: If you are using Fmoc-PDA-HBr as a spacer, you are likely reacting it with an activated carboxylic acid on the resin.

-

Protocol (Amine Addition to Activated Resin):

-

Activate the Resin-Acid:

-

Add 3.0 eq of Activator (e.g., HATU) and 6.0 eq of DIEA to the resin-bound carboxylic acid.

-

Shake for 2-5 minutes to generate the active ester (OAt/OBt ester) on the resin.

-

Note: Standard SPPS usually activates the solution species. Here, the solution species is the amine.[4][5] Therefore, the resin must be activated.

-

-

Prepare the Fmoc-PDA Solution (The Neutralization Step):

-

In a separate vial, dissolve 3.0 - 5.0 eq of Fmoc-PDA-HBr in DMF.

-

Add 3.0 - 5.0 eq of DIEA to this vial.

-

Observation: You may see a white smoke or precipitate (DIEA·HBr). This is normal.

-

Wait 1 minute for neutralization to occur.

-

-

Coupling:

-

Add the neutralized Fmoc-PDA solution to the activated resin.

-

Shake at Room Temperature for 45 - 60 minutes .

-

-

Monitoring:

-

Kaiser Test: Will NOT work to monitor disappearance of the amine (since the amine is in excess in solution).

-

Chloranil Test: Not applicable (primary amine).

-

Verification: Perform a micro-cleavage and check via HPLC/MS. You should see the mass shift corresponding to +296 Da (Fmoc-PDA residue).

-

Part 4: Troubleshooting FAQ

Q1: Can I mix the Fmoc-PDA-HBr, HATU, and DIEA all together and dump it on the resin?

No. This is a common error.

-

If you are coupling TO the resin (Resin = Amine, Incoming = Acid), you mix them.

-

But Fmoc-PDA-HBr is an AMINE . You cannot activate an amine with HATU. You must activate the carboxylic acid (which is on the resin).

-

If you add HATU to Fmoc-PDA-HBr, nothing happens (or side reactions occur). You must activate the resin-bound acid first, then add the Fmoc-PDA-HBr.

Q2: I used the correct MW, but the solution turned into a gel.

This suggests ion-pairing induced aggregation . The HBr salt, once neutralized, generates DIEA·HBr. In high concentrations, this salt can alter the solvation of the peptide chain, causing aggregation (gelation). Fix: Add 0.1M LiCl (Lithium Chloride) or use NMP instead of DMF. The Lithium ions help break up the aggregation of the peptide-salt complex.

Q3: How do I know if the coupling worked?

Since you are adding an amine to the resin, the standard Kaiser test (which checks for resin-bound free amines) is the reverse of what you need.

-

Before Coupling: Resin has free COOH (Kaiser Negative).

-

After Coupling: Resin has Fmoc-NH- (Kaiser Negative).

-

Standard colorimetric tests are blind here.

-

Best Method: Remove a few beads, deprotect the Fmoc (20% piperidine), wash, and then run a Kaiser test. If the coupling worked, the beads will now be Dark Blue (positive for the newly attached primary amine).

Part 5: Decision Tree

Figure 2: Troubleshooting logic flow for N-Fmoc-1,3-propanediamine hydrobromide coupling.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][6][7][8] Chemical Reviews, 109(6), 2455-2504.

- Supports the mechanistic understanding of protecting group stability and salt forms.

-

Albericio, F., & El-Faham, A. (2018). "OxymaPure/DIC: The coupling reagent of choice for the synthesis of peptides." Organic Process Research & Development.

- Provides foundational data on coupling efficiency and solvent effects (DMF vs DCM).

-

Merck/Novabiochem. "Standard Coupling Procedures for SPPS." MilliporeSigma Technical Library.

- Authoritative source for standard stoichiometry and neutralization protocols in solid-phase synthesis.

-

Alfa Chemistry. "N-Fmoc-1,3-propanediamine hydrobromide Product Specifications."

- Verification of Molecular Weight (377.28 g/mol ) and salt composition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

- 8. peptide.com [peptide.com]

side reactions of N-Fmoc-1,3-propanediamine hydrobromide in synthesis

This guide is structured as a specialized Technical Support Center for researchers working with N-Fmoc-1,3-propanediamine hydrobromide (CAS: 352351-59-8). It addresses the specific chemical behavior of this reagent in Solid Phase Peptide Synthesis (SPPS) and PNA backbone construction.

Troubleshooting, Optimization, and Advanced Protocols

Current Status: Operational

Reagent Focus: N-Fmoc-1,3-propanediamine hydrobromide (

Core Issue: Coupling Efficiency & Salt Management

User Report: "My coupling yields are consistently low (<50%) when using this linker, despite using standard HBTU/DIEA protocols. The resin swells normally, but the Kaiser test remains negative or weakly positive after coupling."

Root Cause Analysis: The "Silent" Protonation

The reagent is supplied as a hydrobromide (HBr) salt . Unlike standard Fmoc-amino acids (which are free acids), this reagent carries a stoichiometric equivalent of HBr on the terminal amine.

-

The Trap: In standard SPPS, the coupling cocktail (e.g., HBTU/DIEA) assumes the amine on the resin is the only nucleophile. However, the incoming linker itself consumes base. If you add the standard 2.0 equivalents of DIEA, the HBr neutralizes a significant portion of it immediately.

-

The Result: The amine remains protonated (